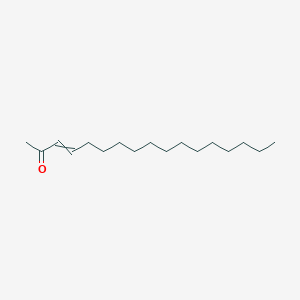
Heptadec-3-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptadec-3-en-2-one is an organic compound with the molecular formula C17H32O It is a ketone with a double bond located at the third carbon atom in the heptadecane chain This compound is known for its distinctive odor and is often used in the fragrance industry
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptadec-3-en-2-one can be synthesized through several methods. One common synthetic route involves the aldol condensation of heptanal with acetone, followed by dehydration to form the desired enone. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-3-yn-2-one. This process involves the use of a palladium catalyst and hydrogen gas under high pressure and temperature. The resulting product is then purified through distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Heptadec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form heptadec-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields heptadecane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Heptadec-3-enoic acid.
Reduction: Heptadecane.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its role in pheromone signaling in insects.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the fragrance industry for its distinctive odor and as a flavoring agent in food products.
Mechanism of Action
The mechanism of action of heptadec-3-en-2-one involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to interact with olfactory receptors, leading to the perception of its odor. In antimicrobial applications, it may disrupt the cell membrane of microorganisms, leading to cell death. The exact molecular targets and pathways involved in its anti-inflammatory effects are still under investigation.
Comparison with Similar Compounds
Heptadec-3-en-2-one can be compared with other similar compounds such as:
Heptadecane: A saturated hydrocarbon with no double bonds.
Heptadec-3-yn-2-one: An alkyne with a triple bond at the third carbon atom.
Heptadec-3-enoic acid: An unsaturated carboxylic acid with a double bond at the third carbon atom.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
CAS No. |
875247-07-7 |
|---|---|
Molecular Formula |
C17H32O |
Molecular Weight |
252.4 g/mol |
IUPAC Name |
heptadec-3-en-2-one |
InChI |
InChI=1S/C17H32O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18/h15-16H,3-14H2,1-2H3 |
InChI Key |
QABMZKHISPGULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Hydroxy-4-{5-[(pyrrolidin-1-yl)methyl]thiophen-2-yl}isoquinolin-1(2H)-one](/img/structure/B12588531.png)

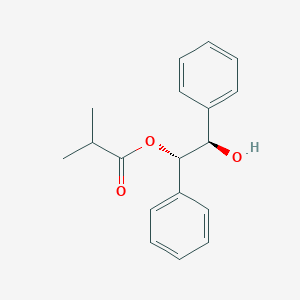
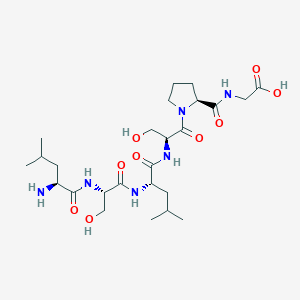
silane](/img/structure/B12588548.png)
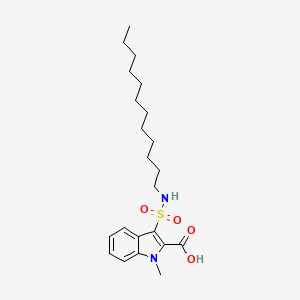
![2-[1-(4-Hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]anthracene-9,10-dione](/img/structure/B12588557.png)
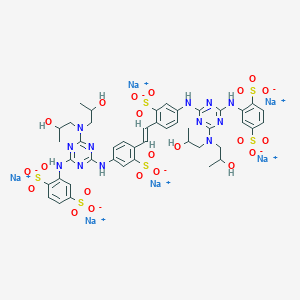
![Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-](/img/structure/B12588566.png)


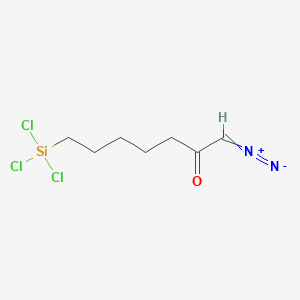

![4-[4-(3-Methoxyphenyl)butanoyl]benzoic acid](/img/structure/B12588616.png)
